molecular formula C14H25BrN2OSSi B12349356 4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide

4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide

Cat. No.: B12349356
M. Wt: 377.42 g/mol
InChI Key: GISADBBRWGNLLK-UHFFFAOYSA-N
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Description

4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide is a complex organic compound that features a bromine atom, a tert-butyldimethylsilyl group, and a sulfonoimidamide moiety attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a benzene derivative, followed by the introduction of the tert-butyldimethylsilyl group and the sulfonoimidamide moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve specific solvents, temperatures, and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor to drug candidates.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide include:

  • 4-Bromo-N-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzenesulfonamide
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C14H25BrN2OSSi

Molecular Weight

377.42 g/mol

IUPAC Name

N-[S-(4-bromophenyl)-N-[tert-butyl(dimethyl)silyl]sulfonimidoyl]-N-methylmethanamine

InChI

InChI=1S/C14H25BrN2OSSi/c1-14(2,3)20(6,7)16-19(18,17(4)5)13-10-8-12(15)9-11-13/h8-11H,1-7H3

InChI Key

GISADBBRWGNLLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)N=S(=O)(C1=CC=C(C=C1)Br)N(C)C

Origin of Product

United States

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